molecular formula C7H4BrN3O2 B1268602 3-bromo-6-nitro-1H-indazole CAS No. 70315-68-3

3-bromo-6-nitro-1H-indazole

Cat. No. B1268602
CAS RN: 70315-68-3
M. Wt: 242.03 g/mol
InChI Key: JUKJZBGTZKOXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-bromo-6-nitro-1H-indazole” is a chemical compound with the CAS Number: 70315-68-3 . It has a molecular weight of 242.03 . The IUPAC name for this compound is 3-bromo-6-nitro-1H-indazole .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “3-bromo-6-nitro-1H-indazole” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It also has halogen substituent in the same position .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . For example, Wang et al. described the synthesis of novel 1H-indazole derivatives based on systematic optimization of both the piperidine and 2,6-difluorophenyl moieties of 3-(pyrazin-2-yl)-1H-indazole as potential inhibitors of pan-Pim kinases .


Physical And Chemical Properties Analysis

“3-bromo-6-nitro-1H-indazole” is a solid powder at room temperature . It has a boiling point of 233-235°C . The storage temperature is ambient .

Scientific Research Applications

Crystal and Molecular Structure Analysis

3-Bromo-6-nitro-1H-indazole derivatives have been a subject of interest in the field of crystallography and molecular structure analysis. Studies such as the one by Cabildo et al. (2011) have synthesized and characterized various derivatives of this compound. Their research, which includes X-ray diffraction and NMR spectroscopy, provides valuable insights into the molecular parameters and intermolecular interactions of these compounds, which can be crucial for understanding their biological and chemical properties (Cabildo et al., 2011).

Synthetic Methodologies and Derivatives

The synthesis of indazole derivatives, including 3-bromo-6-nitro-1H-indazole, is a significant area of research due to their applications in medicinal chemistry and chemical biology. The work by Kanishchev and Dolbier (2018) explores efficient synthetic approaches for SF5-substituted heterocyclic systems, demonstrating the versatility and utility of these methodologies in creating a wide range of derivatives for various applications (Kanishchev & Dolbier, 2018).

Molecular Dynamics and Docking Studies

Research into the biological potency of indazole derivatives often involves molecular dynamics and docking studies. For instance, Abdelahi et al. (2021) disclosed an efficient pathway for synthesizing 3-chloro-6-nitro-1H-indazole derivatives and evaluated their antileishmanial potency using molecular docking and dynamics simulations. Such studies are crucial in drug discovery and understanding the interaction between these compounds and biological targets (Abdelahi et al., 2021).

Spin Dynamics in Binuclear LnIII-Radical Complexes

The combination of LnIII ions with indazole derivatives has been explored for its application in spin dynamics. Chen et al. (2017) studied how different indazole radicals modulate the spin dynamics of binuclear LnIII-radical complexes, revealing insights into the magnetic properties and potential applications of these compounds in materials science (Chen et al., 2017).

Antibacterial and Antiproliferative Activities

Indazole derivatives, including 3-bromo-6-nitro-1H-indazole, have shown potential antibacterial and antiproliferative activities. Studies like those conducted by Cuartas et al. (2019) synthesized new substituted benzo[g]indazoles and evaluated their efficacy against cancer cell lines and bacterial strains. Such research highlights the therapeutic potential of these compounds (Cuartas et al., 2019).

Safety And Hazards

The safety information for “3-bromo-6-nitro-1H-indazole” includes hazard statements such as “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Given the wide range of pharmacological activities exhibited by indazole derivatives, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on further optimizing the synthesis process and exploring the potential applications of “3-bromo-6-nitro-1H-indazole” and other indazole derivatives in the field of medicinal chemistry .

properties

IUPAC Name

3-bromo-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKJZBGTZKOXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348775
Record name 3-bromo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-6-nitro-1H-indazole

CAS RN

70315-68-3
Record name 3-bromo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-6-nitro-1H-indazole
Reactant of Route 2
3-bromo-6-nitro-1H-indazole
Reactant of Route 3
3-bromo-6-nitro-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-bromo-6-nitro-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-bromo-6-nitro-1H-indazole
Reactant of Route 6
Reactant of Route 6
3-bromo-6-nitro-1H-indazole

Citations

For This Compound
2
Citations
N El Brahmi, M Benchidmi, EM Essassi… - … Section E: Structure …, 2011 - scripts.iucr.org
… The present 1-propynyl-3-bromo-6-nitro-1H-indazole (Scheme I) also has halogen subsituent in the same position but the asymmetric unit consists of one molecule only. The indazole …
Number of citations: 4 scripts.iucr.org
EM Rakib, B Oulemda, S Abouricha… - Letters in Drug …, 2007 - ingentaconnect.com
A new series of 1- and 6-Substituted 1H-indazoles 2-6 were synthesized in moderate yield, through a simple synthetic strategy using 6-nitroindazole as key intermediate. The …
Number of citations: 10 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.